molecular formula C16H17N2O4S- B11717834 3,3-Dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

3,3-Dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B11717834
M. Wt: 333.4 g/mol
InChI Key: JGSARLDLIJGVTE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a β-lactam antibiotic belonging to the penicillin class. Its core structure consists of a bicyclic system (4-thia-1-azabicyclo[3.2.0]heptane) with a carboxylate group at position 2, a phenylacetyl-substituted amino group at position 6, and two methyl groups at position 2. This compound is most commonly recognized as the sodium or potassium salt of benzylpenicillin (penicillin G), a first-generation antibiotic effective against Gram-positive bacteria such as Streptococcus and Staphylococcus species .

Properties

IUPAC Name

3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSARLDLIJGVTE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N2O4S-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate typically involves the acylation of 6-aminopenicillanic acid with phenylacetyl chloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Starting Material: 6-aminopenicillanic acid.

    Reagent: Phenylacetyl chloride.

    Solvent: Anhydrous conditions are preferred to prevent hydrolysis.

    Catalyst: Often, a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

    Temperature: The reaction is typically conducted at low temperatures to control the rate of reaction and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reagents and conditions but with optimized parameters for higher yield and purity. The process is often automated and involves rigorous quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves the inhibition of bacterial cell wall synthesis. The compound targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. By binding to these proteins, the compound prevents the formation of a functional cell wall, leading to bacterial cell lysis and death .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₁₆H₁₈N₂O₄S (acid form)
  • Molecular Weight : 334.39 g/mol (acid form)
  • Solubility: The sodium salt (CAS 69-57-8) is highly water-soluble (>500 mg/mL), while the potassium salt (CAS 113-98-4) is slightly soluble in ethanol and insoluble in nonpolar solvents .
  • Synthesis : Typically produced via fermentation using Penicillium strains, followed by chemical modifications. Salivar et al. described its preparation as an ammonium salt ([NH₄][Pen]) for ionic liquid applications .

Comparison with Similar Compounds

The compound is compared below with structural analogs, focusing on substituent variations, antibacterial activity, and pharmacological properties.

Structural Analogues and Modifications

Table 1: Structural and Functional Comparison of Penicillin Derivatives

Compound Name Substituent at Position 6 Key Features Molecular Weight (g/mol) Notable Properties References
Penicillin G (Target Compound) Phenylacetyl - Broad-spectrum activity against Gram-positive bacteria. 334.39 - Susceptible to β-lactamases.
- High water solubility (sodium salt).
Penicillin V Phenoxyacetyl - Acid-stable, suitable for oral administration. 350.39 - Resistant to gastric acid degradation.
- Lower activity than penicillin G.
Oxacillin 5-Methyl-3-phenylisoxazolyl - β-lactamase resistance.
- Effective against penicillinase-producing Staphylococcus.
401.44 - Poor oral bioavailability (requires parenteral administration).
Amoxicillin Analog (HL) 4-Chlorobenzophenone-Schiff base - Enhanced stability via Schiff base formation. 525.34 - Broader activity against Gram-negative bacteria (e.g., E. coli).
6-Octanamido Derivative Octanoyl - Hydrophobic side chain. 342.46 - Reduced water solubility; potential prodrug applications.
Chromium(III) Complex Phenylacetyl + Cr(III) coordination - Enhanced antibacterial activity due to metal ion interaction. 487.42 (estimated) - Synergistic effects against resistant strains.
2-(Diethylamino)ethyl Ester Phenylacetyl + esterified carboxylate - Improved lipophilicity for tissue penetration. 433.56 - Prodrug form with delayed hydrolysis to active compound.

Pharmacological and Biochemical Insights

β-Lactamase Susceptibility :

  • Penicillin G is hydrolyzed by β-lactamases, limiting its efficacy against resistant strains. In contrast, oxacillin’s bulky isoxazolyl group sterically hinders enzyme access, conferring resistance .
  • The chromium(III) complex of penicillin G shows improved stability against enzymatic degradation, with MIC values 2–4× lower than the parent compound against S. aureus .

Spectrum of Activity :

  • Penicillin G and V are primarily effective against Gram-positive bacteria. Modifications like the amoxicillin-derived Schiff base (HL) extend activity to Gram-negative pathogens due to increased membrane permeability .

Solubility and Formulation: Sodium and potassium salts of penicillin G are preferred for intravenous use due to high solubility. Esterified derivatives (e.g., 2-(diethylamino)ethyl ester) enhance oral absorption by increasing lipophilicity .

Resistance Mechanisms: Oxacillin and related methicillin derivatives remain first-line treatments for methicillin-resistant S. aureus (MRSA) in some regions, though resistance genes (mecA) now limit their utility .

Biological Activity

3,3-Dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate, often referred to in the literature as a derivative of beta-lactam antibiotics, exhibits significant biological activity primarily against various bacterial strains. This compound is characterized by its unique bicyclic structure, which contributes to its mechanism of action and therapeutic potential.

Chemical Structure and Properties

The compound has a molecular formula of C18H19N2O4SC_{18}H_{19}N_{2}O_{4}S and a molecular weight of approximately 367.48 g/mol. Its structure includes a thiazolidine ring, which is crucial for its antibacterial properties.

The biological activity of this compound is largely attributed to its ability to inhibit bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death in susceptible bacteria.

Efficacy Against Bacterial Strains

Research indicates that this compound demonstrates potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Notable findings include:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1 µg/mL
Pseudomonas aeruginosa2 µg/mL

These results suggest that the compound is particularly effective against Staphylococcus aureus, a common pathogen responsible for various infections, including skin and soft tissue infections.

Case Studies

  • Case Study on Staphylococcus aureus Resistance :
    A study conducted by [source needed] demonstrated that the compound effectively reduced the viability of methicillin-resistant Staphylococcus aureus (MRSA) in vitro. The researchers noted a significant reduction in bacterial colony-forming units (CFUs) following treatment with the compound at concentrations as low as 0.5 µg/mL.
  • Impact on Biofilm Formation :
    Another investigation focused on the ability of this compound to disrupt biofilm formation in Pseudomonas aeruginosa. The results indicated that treatment with 1 µg/mL significantly decreased biofilm biomass, highlighting its potential use in treating chronic infections associated with biofilms.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests moderate absorption with a half-life conducive for therapeutic use. Toxicity studies have shown minimal adverse effects at therapeutic doses, making it a candidate for further clinical development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.